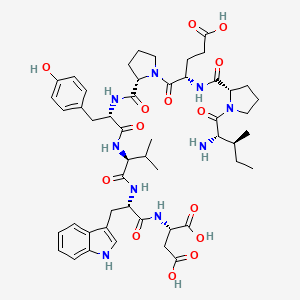
H-Ile-pro-glu-pro-tyr-val-trp-asp-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Ile-pro-glu-pro-tyr-val-trp-asp-OH is a peptide composed of eight amino acids: isoleucine, proline, glutamic acid, proline, tyrosine, valine, tryptophan, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Ile-pro-glu-pro-tyr-val-trp-asp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
化学反応の分析
Types of Reactions
Peptides like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH can undergo various chemical reactions, including:
Oxidation: Oxidative modifications can occur at specific amino acids like tryptophan and tyrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学的研究の応用
Peptides like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for protein structure and function studies.
Medicine: Investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides like H-Ile-pro-glu-pro-tyr-val-trp-asp-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological effects. For instance, binding to a receptor can trigger a signaling cascade that alters cellular functions.
類似化合物との比較
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Uniqueness
H-Ile-pro-glu-pro-tyr-val-trp-asp-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
特性
CAS番号 |
175413-77-1 |
|---|---|
分子式 |
C50H67N9O14 |
分子量 |
1018.135 |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C50H67N9O14/c1-5-27(4)41(51)49(71)59-21-9-13-38(59)45(67)53-33(18-19-39(61)62)48(70)58-20-8-12-37(58)46(68)54-34(22-28-14-16-30(60)17-15-28)44(66)57-42(26(2)3)47(69)55-35(43(65)56-36(50(72)73)24-40(63)64)23-29-25-52-32-11-7-6-10-31(29)32/h6-7,10-11,14-17,25-27,33-38,41-42,52,60H,5,8-9,12-13,18-24,51H2,1-4H3,(H,53,67)(H,54,68)(H,55,69)(H,56,65)(H,57,66)(H,61,62)(H,63,64)(H,72,73)/t27-,33-,34-,35-,36-,37-,38-,41-,42-/m0/s1 |
InChIキー |
YFHDKCZUYBCRLQ-DTGANKRLSA-N |
SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC(=O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















